molecular formula C9H9ClO3S B13105153 2-Chloro-4-(cyclopropylsulfonyl)phenol CAS No. 1147558-11-9

2-Chloro-4-(cyclopropylsulfonyl)phenol

Cat. No.: B13105153
CAS No.: 1147558-11-9
M. Wt: 232.68 g/mol
InChI Key: FUVBYNIIISJPNI-UHFFFAOYSA-N
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Description

2-Chloro-4-(cyclopropylsulfonyl)phenol (CAS: 1147558-11-9) is a phenolic compound characterized by a chlorine atom at the 2-position and a cyclopropylsulfonyl group at the 4-position of the phenol ring. Its molecular formula is C₉H₉ClO₃S, with a molecular weight of 232.68 g/mol . The compound is reported to have a purity of 97% and is primarily utilized as a research compound. However, commercial availability is currently listed as "discontinued" .

Properties

CAS No.

1147558-11-9

Molecular Formula

C9H9ClO3S

Molecular Weight

232.68 g/mol

IUPAC Name

2-chloro-4-cyclopropylsulfonylphenol

InChI

InChI=1S/C9H9ClO3S/c10-8-5-7(3-4-9(8)11)14(12,13)6-1-2-6/h3-6,11H,1-2H2

InChI Key

FUVBYNIIISJPNI-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)C2=CC(=C(C=C2)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(cyclopropylsulfonyl)phenol typically involves the chlorination of phenol followed by the introduction of the cyclopropylsulfonyl group. One common method is the nucleophilic aromatic substitution reaction, where phenol is first chlorinated to form 2-chlorophenol. This intermediate is then reacted with cyclopropylsulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of 2-Chloro-4-(cyclopropylsulfonyl)phenol may involve large-scale chlorination and sulfonylation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(cyclopropylsulfonyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Strong nucleophiles such as alkoxides or amines in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and organoboron reagents under mild conditions.

Major Products

    Substitution: Various substituted phenols.

    Oxidation: Quinones and related compounds.

    Reduction: Reduced sulfonyl derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

2-Chloro-4-(cyclopropylsulfonyl)phenol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-4-(cyclopropylsulfonyl)phenol involves its interaction with specific molecular targets. The chloro and sulfonyl groups can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The phenol moiety can form hydrogen bonds and engage in electron transfer processes, contributing to its overall mechanism of action .

Comparison with Similar Compounds

2-Chloro-4-(methylsulfonyl)phenol (CAS: 20945-65-7)

  • Molecular Formula : C₇H₇ClO₃S
  • Molecular Weight : 206.65 g/mol
  • Key Differences: Substituent: The cyclopropyl group is replaced with a methylsulfonyl moiety. Boiling Point: 390.37°C (predicted) , significantly higher than typical phenolic compounds due to the polar sulfonyl group. Applications: Used as a research compound, similar to the cyclopropyl analog .

2-Chloro-4-(3,4-difluorophenyl)phenol (CAS: 1226086-45-8)

  • Molecular Formula : C₁₂H₇ClF₂O
  • Molecular Weight : 240.63 g/mol
  • Key Differences: Substituent: A 3,4-difluorophenyl group replaces the sulfonyl functionality. Purity: ≥95%, lower than the cyclopropylsulfonyl derivative .

2-Chloro-4-(tert-pentyl)phenol (CAS: 5323-65-9)

  • Molecular Formula : C₁₁H₁₅ClO
  • Molecular Weight : 198.69 g/mol
  • Key Differences: Substituent: A bulky tert-pentyl group (1,1-dimethylpropyl) is present. Steric Effects: The tert-pentyl group introduces significant steric hindrance, reducing reactivity at the phenolic hydroxyl group. Applications: Potential use as an intermediate in organic synthesis or materials science .

2-Chloro-4-phenylphenol

  • Molecular Weight: Not explicitly listed, but estimated to be ~204.6 g/mol (based on formula C₁₂H₉ClO).
  • Key Differences :
    • Substituent: A simple phenyl group replaces the sulfonyl or alkyl groups.
    • Properties : The phenyl group is less polar than sulfonyl moieties, leading to reduced water solubility .

Data Table: Comparative Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituent Group Boiling Point (°C) Key Applications
2-Chloro-4-(cyclopropylsulfonyl)phenol 1147558-11-9 C₉H₉ClO₃S 232.68 Cyclopropylsulfonyl N/A Research compound
2-Chloro-4-(methylsulfonyl)phenol 20945-65-7 C₇H₇ClO₃S 206.65 Methylsulfonyl 390.37 Research compound
2-Chloro-4-(3,4-difluorophenyl)phenol 1226086-45-8 C₁₂H₇ClF₂O 240.63 3,4-Difluorophenyl N/A Pharmaceutical research
2-Chloro-4-(tert-pentyl)phenol 5323-65-9 C₁₁H₁₅ClO 198.69 tert-Pentyl N/A Synthetic intermediate
2-Chloro-4-phenylphenol N/A C₁₂H₉ClO ~204.6 Phenyl N/A Industrial applications

Structural and Functional Insights

  • Acidity: Sulfonyl-substituted phenols (cyclopropyl and methyl analogs) exhibit higher acidity due to the electron-withdrawing sulfonyl group, lowering pKa compared to alkyl or aryl-substituted derivatives .
  • Solubility: Polar sulfonyl groups enhance water solubility, whereas bulky tert-pentyl or non-polar phenyl groups reduce it .
  • Reactivity : Steric hindrance in tert-pentyl and cyclopropyl derivatives may limit nucleophilic substitution at the 2-chloro position compared to less hindered analogs .

Biological Activity

2-Chloro-4-(cyclopropylsulfonyl)phenol (CAS No. 1147558-11-9) is an organic compound characterized by a chlorinated phenolic structure with a cyclopropylsulfonyl substituent. Its unique structural features suggest potential applications in medicinal chemistry and material science, particularly due to its biological activities, especially antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms, potential applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 2-Chloro-4-(cyclopropylsulfonyl)phenol is C10H10ClO2S. The compound's structure can be summarized as follows:

Property Details
Molecular Weight 232.70 g/mol
Chemical Structure Chlorine at the 2-position; cyclopropylsulfonyl at the 4-position
Solubility Soluble in organic solvents; limited solubility in water

The biological activity of 2-Chloro-4-(cyclopropylsulfonyl)phenol primarily involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell death. The presence of the chlorinated phenol structure enhances its reactivity against various microorganisms, making it a promising candidate for antibacterial formulations.

Antimicrobial Activity

Research indicates that 2-Chloro-4-(cyclopropylsulfonyl)phenol exhibits significant antimicrobial properties against a broad spectrum of bacteria and fungi. Its mechanism involves:

  • Membrane Disruption : The compound integrates into microbial membranes, altering their integrity.
  • Enzyme Inhibition : It may inhibit enzymes critical for microbial metabolism, further contributing to its antimicrobial effects.

Research Findings and Case Studies

Several studies have highlighted the efficacy of 2-Chloro-4-(cyclopropylsulfonyl)phenol in various biological contexts:

  • Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating broad-spectrum activity. The minimum inhibitory concentration (MIC) values were found to be lower than those of several commonly used antibiotics.
  • Toxicity Assessments : Toxicological evaluations revealed that while the compound is effective against pathogens, it exhibits low toxicity toward mammalian cells at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications.
  • Comparative Analysis : In comparative studies with structurally similar compounds, such as 2-Chloro-4-nitrophenol and 2-Chloro-4-tert-pentylphenol, 2-Chloro-4-(cyclopropylsulfonyl)phenol showed enhanced antimicrobial activity due to its unique structural features.

Potential Applications

The unique properties of 2-Chloro-4-(cyclopropylsulfonyl)phenol open avenues for various applications:

  • Pharmaceutical Development : Its antimicrobial properties make it a candidate for developing new antibiotics or antiseptics.
  • Industrial Uses : The compound could be utilized in formulating disinfectants or preservatives due to its effectiveness against microbial contamination.
  • Material Science : Research into its use as an additive in materials that require antimicrobial properties is ongoing.

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